Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial chemicals .
Preparation Methods
The synthesis of Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves multiple steps. The general synthetic route includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst to form esters . Industrial production methods may involve the use of acid chlorides or acid anhydrides reacting with alcohols .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Esters can be oxidized to form carboxylic acids.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Esters can undergo nucleophilic substitution reactions, such as aminolysis to form amides.
Hydrolysis: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and pharmacology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active components that interact with biological molecules .
Comparison with Similar Compounds
Similar compounds include:
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Methylphenyl benzoate
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C30H34N2O5S |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
methyl 4-[[2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H34N2O5S/c1-6-20-9-7-8-19(2)28(20)31-30(38)32-15-14-22-16-26(34-3)27(35-4)17-24(22)25(32)18-37-23-12-10-21(11-13-23)29(33)36-5/h7-13,16-17,25H,6,14-15,18H2,1-5H3,(H,31,38) |
InChI Key |
IWRJTQQEYLPCLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)C |
Origin of Product |
United States |
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